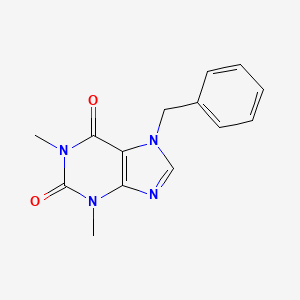

7-Benzyltheophylline

描述

7-Benzyltheophylline is a useful research compound. Its molecular formula is C14H14N4O2 and its molecular weight is 270.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14130. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

7-Benzyltheophylline is a derivative of theophylline, a well-known xanthine alkaloid with various pharmacological effects. This compound has gained attention for its potential biological activities, including anticancer properties, effects on cellular mechanisms, and toxicity profiles. This article reviews the synthesis, biological evaluation, and potential applications of this compound based on recent research findings.

Synthesis of this compound

This compound can be synthesized through various chemical modifications of theophylline. The specific synthetic routes often involve the introduction of a benzyl group at the 7-position of the theophylline molecule. This modification is crucial as it influences the biological activity and pharmacokinetic properties of the compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro evaluations have shown that this compound exhibits significant antiproliferative activity against several cancer cell lines. The IC50 values for this compound against U-937 and SK-MEL-1 cell lines were reported to range from 5.7 to 12.2 μM, indicating its effectiveness as an apoptosis-inducing agent .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| U-937 | 5.7 - 12.2 | Induces apoptosis |

| SK-MEL-1 | 5.7 - 12.2 | Induces apoptosis |

The mechanism behind its anticancer activity appears to involve the induction of apoptosis in a concentration-dependent manner, although it does not significantly affect tubulin polymerization or CDK activity .

Toxicity Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound. In isolated rat hepatocytes, it was observed that this compound can lead to cytotoxic effects, including increased lactate dehydrogenase (LDH) leakage and reduced glutathione (GSH) levels, which are indicators of cellular damage .

Table 2: Toxicity Effects in Isolated Rat Hepatocytes

| Compound | LDH Leakage (µmol/min/10^6 cells) | GSH Level (nmol/10^6 cells) | Effect (%) vs Control |

|---|---|---|---|

| Control | 0.120 ± 0.001 | 21 ± 0.6 | 100 |

| Theophylline | 0.509 ± 0.03 ↑ | 8 ± 1.7 ↓ | ↑324 / ↓62 |

| This compound | TBD | TBD | TBD |

The results indicate that while some derivatives exhibit lower toxicity, such as those with methoxy groups, others like certain methyl-substituted derivatives show higher toxicity levels .

Structure-Activity Relationship

The biological activity of this compound is influenced by its structural characteristics. Variations in substituents on the benzene ring affect both anticancer efficacy and toxicity profiles. For example, electron-donating groups tend to enhance biological activity compared to electron-withdrawing groups .

Case Studies

In a comparative study involving various derivatives of theophylline, researchers found that modifications at specific positions significantly altered their biological activities and toxicity levels. One notable observation was that compounds with methoxy substitutions demonstrated reduced cytotoxicity while retaining antiproliferative effects .

科学研究应用

Antiproliferative Activity

Recent studies have indicated that 7-benzyltheophylline exhibits significant antiproliferative effects against various cancer cell lines. In vitro experiments showed that it can induce cytotoxicity in human leukemia cell lines such as HL-60 and K-562, with varying degrees of effectiveness depending on structural modifications .

Table 1: Antiproliferative Effects of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|---|

| This compound | HL-60 | 12.5 | Moderate |

| 7d | K-562 | 10.0 | High |

| Theophylline | HL-60 | 15.0 | Low |

Hepatotoxicity Studies

Toxicological evaluations have revealed that while some derivatives exhibit lower toxicity compared to the parent compound theophylline, others like 7d show higher toxicity levels in isolated rat hepatocytes. These findings suggest that structural modifications can significantly influence the hepatotoxic profile of these compounds .

Table 2: Toxicity Assessment in Isolated Rat Hepatocytes

| Compound | LDH Leakage (µmol/min/10^6 cells) | GSH Level (nmol/10^6 cells) | Toxicity Level |

|---|---|---|---|

| Control | 0.120 | 21 | Baseline |

| Theophylline | 0.509 | 8 | High |

| This compound | 0.150 | 9 | Moderate |

| 7d | 0.500 | 8 | High |

Hypotensive Agent

Preliminary pharmacological tests suggest that some derivatives of benzyltheophylline may act as hypotensive agents, potentially offering new avenues for treating hypertension .

Antioxidant Properties

Research indicates that certain derivatives possess antioxidant properties, which could be beneficial in managing oxidative stress-related conditions .

Case Study: Cytotoxicity in Cancer Research

A study conducted on various derivatives of benzyltheophylline highlighted their cytotoxic effects on cancer cell lines. The derivative labeled as 7b exhibited significantly lower toxicity compared to others, suggesting its potential as a safer therapeutic agent for further development .

Case Study: Pharmacokinetics and Bioavailability

Research into the pharmacokinetics of this compound has shown that its bioavailability can be enhanced through specific formulation techniques, making it a candidate for further clinical trials aimed at evaluating its therapeutic efficacy in vivo .

化学反应分析

Formation of 7-Benzyltheophylline-8-Thioacetic Acid

Reaction Pathway :

Thioacetic acid substitution at the C8 position:

7-Benzyl-8-bromotheophylline + Thioacetic acid → this compound-8-thioacetic acid

Conditions :

-

Solvent : Ethanol/water (60:40)

-

Base : NaOH (0.06 mol)

-

Temperature : Reflux (5 hours)

Key Data :

-

Yield : 85%

-

Melting Point : 190–192°C

-

Characterization :

Esterification to Methyl Ester Derivative

Reaction :

Acid-catalyzed esterification of this compound-8-thioacetic acid:

Thioacetic acid derivative + Methanol → Methyl ester

Conditions :

-

Catalyst : H⁺ (from CH₃OH/H⁺)

-

Temperature : Room temperature

Key Data :

-

Yield : Not explicitly stated (purified via recrystallization)

Aminolysis to Form Amide Derivatives

General Reaction :

Methyl ester + Amines → this compound-8-thioacetamides

Conditions :

-

Temperature : 110–130°C (melt conditions)

-

Molar Ratio : 1:2 (ester:amine)

-

Reaction Time : 20–60 minutes

Representative Derivatives and Data :

| Compound | Amine Used | Temp (°C) | Time (min) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| 7a | Phenethylamine | 120 | 60 | 83 | 168–170 |

| 7b | Methoxyethylamine | 130 | 60 | 70 | 158–159 |

| 7c | Hydroxyethylamine | 130 | 45 | 80 | 239–241 |

| 7d | Isopropylamine | 130 | 45 | 75 | 172–174 |

Characterization Highlights :

-

7a : IR band at 3293 cm⁻¹ (N–H stretch), ¹H NMR δ 3.35 (N1–CH₃).

-

7d : ¹³C NMR δ 170.4 ppm (amide carbonyl), δ 32.5 ppm (S–CH₂) .

Stability and Reactivity

-

Hydrolytic Stability : All derivatives resisted hydrolysis at physiological pH (40°C for >20 hours).

-

Thermal Stability : Decomposition observed only above 250°C.

Mechanistic Insights

常见问题

Basic Research Questions

Q. What are the methodological considerations for synthesizing 7-Benzyltheophylline with high purity, and how can researchers optimize reaction conditions?

- Answer : Synthesis optimization requires systematic variation of parameters (e.g., temperature, solvent polarity, catalyst ratios) using Design of Experiments (DOE) frameworks. For example, refluxing in dimethylformamide (DMF) with a 1:1.2 molar ratio of theophylline to benzyl bromide may improve yield . Characterization via -NMR and HPLC (retention time >95% purity) is critical for validating product integrity. Cross-reference spectral databases like SciFinder or Reaxys to confirm structural assignments .

Q. How should researchers design experiments to evaluate the adenosine receptor antagonism of this compound?

- Answer : Use competitive binding assays with radiolabeled ligands (e.g., -CGS 21680 for A receptors) and dose-response curves to calculate IC values. Include positive controls (e.g., theophylline) and negative controls (vehicle-only) to validate assay conditions. Ensure cell lines (e.g., HEK293 transfected with human receptors) are standardized across replicates .

Q. What are the best practices for resolving contradictions in reported biological activity data for this compound?

- Answer : Conduct meta-analyses by comparing experimental variables across studies, such as receptor subtype specificity, assay temperature (e.g., 25°C vs. 37°C), and buffer composition. Use statistical tools like ANOVA to identify confounding factors. Replicate critical experiments under harmonized conditions to isolate variables .

Advanced Research Questions

Q. How can researchers integrate computational modeling with experimental data to elucidate the binding mechanism of this compound to adenosine receptors?

- Answer : Perform molecular docking (e.g., AutoDock Vina) using receptor crystal structures (PDB IDs: 3EML for A, 2YDO for A). Validate predictions with mutagenesis studies targeting predicted interaction sites (e.g., Phe168 in A). Correlate binding free energies () from simulations with experimental IC values to refine models .

Q. What strategies are effective for analyzing the pharmacokinetic profile of this compound in vivo, particularly regarding blood-brain barrier (BBB) penetration?

- Answer : Employ LC-MS/MS to quantify plasma and brain homogenate concentrations post-administration in rodent models. Calculate parameters like , , and AUC. Use in situ perfusion models to measure BBB permeability coefficients (), and compare with logP values to assess lipophilicity-driven penetration .

Q. How can researchers address batch-to-batch variability in this compound’s physicochemical properties during long-term stability studies?

- Answer : Implement accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV analysis to track degradation products (e.g., benzyl alcohol or theophylline). Use multivariate analysis (PCA or PLS) to correlate storage conditions (humidity, light exposure) with impurity profiles .

Q. What methodologies are recommended for cross-validating spectroscopic and chromatographic data in this compound characterization?

- Answer : Combine -NMR chemical shifts with FT-IR carbonyl stretching frequencies (1700–1750 cm) to confirm the xanthine core. Validate HPLC retention times against reference standards from authoritative databases (e.g., NIST Chemistry WebBook) .

Q. Methodological Resources

- Literature Synthesis : Use Boolean searches in PubMed/Scopus with terms like "this compound AND (synthesis OR receptor antagonism)" and filter by publication date (post-2010) for recent advances .

- Data Reproducibility : Document reagent sources (e.g., Sigma-Aldrich Cat# B8681), purity grades, and instrument calibration protocols in supplementary materials .

属性

IUPAC Name |

7-benzyl-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c1-16-12-11(13(19)17(2)14(16)20)18(9-15-12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWQVDBZDNPNLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170996 | |

| Record name | 7-Benzyltheophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807-85-8 | |

| Record name | 3,7-Dihydro-1,3-dimethyl-7-(phenylmethyl)-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Benzyltheophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001807858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC14130 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Benzyltheophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。